4-(Azetidin-1-yl)-4-methylcyclohexan-1-one
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Overview
Description
4-(Azetidin-1-yl)-4-methylcyclohexan-1-one is a heterocyclic compound featuring an azetidine ring fused to a cyclohexanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one typically involves the formation of the azetidine ring followed by its attachment to the cyclohexanone moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction being carried out at elevated temperatures (e.g., 60°C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group in the cyclohexanone moiety.
Substitution: The azetidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Azetidin-1-yl)-4-methylcyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and antitumor agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as enhanced stability or reactivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including bicyclic beta-lactam carboxylic esters.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Another azetidine derivative known for its biological activity and use in antibiotics.
Oxetane Derivatives: Compounds containing an oxetane ring, which share some chemical properties with azetidine derivatives.
Uniqueness
4-(Azetidin-1-yl)-4-methylcyclohexan-1-one is unique due to its specific structure, which combines the azetidine ring with a cyclohexanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(11-7-2-8-11)5-3-9(12)4-6-10/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLVPEMZTWDXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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